alpha-Casozepine

Catalog No.
S518096
CAS No.
117592-45-7
M.F
C60H94N14O16
M. Wt
1267.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Casozepine

CAS Number

117592-45-7

Product Name

alpha-Casozepine

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C60H94N14O16

Molecular Weight

1267.5 g/mol

InChI

InChI=1S/C60H94N14O16/c1-31(2)24-43(71-51(81)39(61)28-35-11-15-37(75)16-12-35)52(82)66-30-49(78)67-47(29-36-13-17-38(76)18-14-36)58(88)74-44(25-32(3)4)55(85)69-41(20-22-50(79)80)53(83)68-40(19-21-48(62)77)54(84)72-46(27-34(7)8)57(87)73-45(26-33(5)6)56(86)70-42(59(89)90)10-9-23-65-60(63)64/h11-18,31-34,39-47,75-76H,9-10,19-30,61H2,1-8H3,(H2,62,77)(H,66,82)(H,67,78)(H,68,83)(H,69,85)(H,70,86)(H,71,81)(H,72,84)(H,73,87)(H,74,88)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1

InChI Key

SKGURMFKEAFAGD-CSYZDTNESA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N

Solubility

Soluble in DMSO

Synonyms

alpha-Casozepine; Lactium;

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Description

The exact mass of the compound alpha-Casozepine is 1266.6972 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dairy Products - Milk - Milk Proteins - Caseins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Source and Structure

Studies have investigated alpha-casozepine's potential as an anxiolytic agent after its identification within a tryptic hydrolysate of bovine alpha S1-casein that exhibited anxiolytic effects in rodents []. This hydrolysate is a product of breaking down the protein with the enzyme trypsin. Researchers believe alpha-casozepine may be the key component responsible for the observed anxiolytic effect [].

Mechanism of Action

The mechanism by which alpha-casozepine might reduce anxiety is still being explored. Some research suggests it may interact with GABA (gamma-aminobutyric acid) receptors in the brain, similar to benzodiazepines, a class of medications commonly used to treat anxiety [, ]. GABA acts as an inhibitory neurotransmitter, meaning it helps calm nerve activity. By interacting with GABA receptors, alpha-casozepine may enhance the calming effects of GABA in the brain.

Another area of investigation is the potential role of alpha-casozepine in increasing the availability of tryptophan, a precursor to the mood-regulating neurotransmitter serotonin [].

Alpha-Casozepine is a bioactive decapeptide derived from bovine milk αs1-casein, specifically corresponding to the fragment 91–100 (YLGYLEQLLR). It has gained attention for its anxiolytic-like properties, which are similar to those of benzodiazepines but without the associated side effects such as dependence or sedation. This compound acts primarily on γ-aminobutyric acid A type (GABAA) receptors, enhancing inhibitory neurotransmission in the central nervous system, which contributes to its calming effects .

Typical of peptides, including:

  • Hydrolysis: This involves the cleavage of peptide bonds, which can occur during digestion.
  • Amidation: The formation of amide bonds can influence peptide stability.
  • Esterification: This reaction may modify the peptide's solubility and bioavailability.

Alpha-Casozepine is relatively stable under normal conditions and does not exhibit significant reactivity with common acids or bases .

Alpha-Casozepine has been shown to produce anxiolytic and anticonvulsant effects. It modulates neuronal activity by binding to GABAA receptors, particularly the α2 subunit, leading to increased chloride ion conductance. This hyperpolarizes neurons, reducing their excitability and promoting relaxation. Studies indicate that alpha-Casozepine can effectively suppress stress responses and regulate sleep patterns .

Alpha-Casozepine is synthesized through the enzymatic hydrolysis of bovine milk αs1-casein using proteolytic enzymes such as trypsin. This process yields various peptide fragments, with alpha-Casozepine being one of the active components. The hydrolysis conditions can be optimized to enhance the yield and bioavailability of this peptide .

Alpha-Casozepine is primarily used as a nutraceutical for its calming effects in both humans and animals. Its applications include:

  • Stress reduction: It helps alleviate neuro-vegetative signs linked to stress.
  • Sleep regulation: It promotes better sleep quality.
  • Behavioral therapy: In veterinary medicine, it is used to manage anxiety-related behaviors in pets .

Research indicates that alpha-Casozepine interacts with GABAA receptors similarly to benzodiazepines but exhibits unique characteristics:

  • It shows significantly lower affinity for the benzodiazepine site under in vitro conditions but higher affinity in vivo.
  • Unlike traditional benzodiazepines, alpha-Casozepine does not lead to tolerance or dependence, making it a safer alternative for anxiety management .

Several compounds exhibit similar biological activities to alpha-Casozepine. Here are some notable comparisons:

CompoundSourceMechanism of ActionAnxiolytic EffectsSide Effects
Alpha-CasozepineBovine milkModulates GABAA receptorsYesNone reported
DiazepamSyntheticGABAA receptor agonistYesDependence, sedation
AllopregnanoloneNeurosteroidPositive allosteric modulator at GABAA receptorsYesHormonal effects
L-TryptophanDietary amino acidPrecursor to serotoninIndirectly via serotoninNone significant

Uniqueness of Alpha-Casozepine

Alpha-Casozepine is unique due to its natural origin from milk proteins and its ability to provide anxiolytic effects without the adverse side effects typically associated with synthetic anxiolytics like diazepam. Its distinct mechanism of action on GABAA receptors, along with its safety profile, positions it as a promising candidate in both human and veterinary medicine for managing anxiety and stress-related disorders .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Exact Mass

1266.6972

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I24KIH8EZS

Sequence

YLGYLEQLLR

Wikipedia

Alpha-casozepine

Dates

Modify: 2024-06-21
1: Miclo L, Perrin E, Driou A, Papadopoulos V, Boujrad N, Vanderesse R, Boudier JF, Desor D, Linden G, Gaillard JL. Characterization of alpha-casozepine, a tryptic peptide from bovine alpha(s1)-casein with benzodiazepine-like activity. FASEB J. 2001 Aug;15(10):1780-2. PubMed PMID: 11481228.
2: Miyaji K, Kato M, Ohtani N, Ohta M. Experimental Verification of the Effects on Normal Domestic Cats by Feeding Prescription Diet for Decreasing Stress. J Appl Anim Welf Sci. 2015;18(4):355-62. doi: 10.1080/10888705.2015.1005301. Epub 2015 Feb 13. PubMed PMID: 25679747.
3: Dela Peña IJ, Kim HJ, de la Peña JB, Kim M, Botanas CJ, You KY, Woo T, Lee YS, Jung JC, Kim KM, Cheong JH. A tryptic hydrolysate from bovine milk αs1-casein enhances pentobarbital-induced sleep in mice via the GABAA receptor. Behav Brain Res. 2016 Oct 15;313:184-90. doi: 10.1016/j.bbr.2016.07.013. Epub 2016 Jul 9. PubMed PMID: 27401107.
4: Landsberg G, Milgram B, Mougeot I, Kelly S, de Rivera C. Therapeutic effects of an alpha-casozepine and L-tryptophan supplemented diet on fear and anxiety in the cat. J Feline Med Surg. 2017 Jun;19(6):594-602. doi: 10.1177/1098612X16669399. Epub 2016 Sep 1. PubMed PMID: 27677831; PubMed Central PMCID: PMC5505228.

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